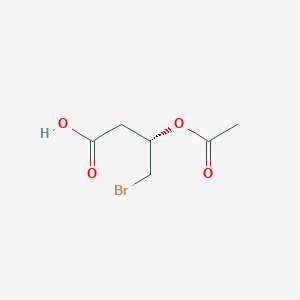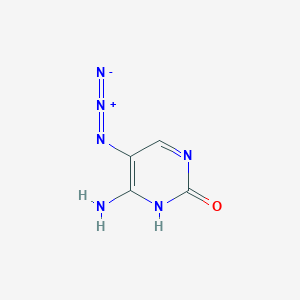
Methylone, (+)-
描述
Methylone, (+)- is a synthetic cathinone, also known as 3,4-methylenedioxy-N-methylcathinone. It belongs to the family of phenethylamines, which are structurally similar to amphetamines. Methylone, (+)- is a popular research chemical that has been used in scientific research to explore its potential therapeutic applications.
作用机制
Methylone, (+)- acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). It increases the levels of these neurotransmitters in the brain, leading to increased feelings of euphoria, energy, and sociability. It also has mild stimulant effects, which can increase alertness and focus.
Biochemical and Physiological Effects:
Methylone, (+)- has been shown to increase heart rate, blood pressure, and body temperature. It can also cause mild to moderate levels of anxiety and agitation. In animal studies, it has been shown to increase locomotor activity and produce rewarding effects. It has also been shown to produce neurotoxic effects on serotonin-producing neurons in the brain.
实验室实验的优点和局限性
Methylone, (+)- has several advantages for lab experiments. It is relatively easy to obtain and has a long shelf life. It is also relatively stable and can be stored for long periods without degrading. However, it has several limitations. It has a narrow therapeutic window, meaning that small changes in dosage can lead to significant changes in effects. It is also difficult to control for individual differences in response to the drug, which can make it challenging to draw firm conclusions from research studies.
未来方向
There are several future directions for Methylone, (+)- research. One area of research is the potential use of Methylone, (+)- as a treatment for depression, anxiety, and PTSD. Another area of research is the use of Methylone, (+)- as a tool to study the neurobiology of addiction and drug abuse. Additionally, there is a need for further research to better understand the mechanism of action and long-term effects of Methylone, (+)- on the brain and body.
Conclusion:
In conclusion, Methylone, (+)- is a synthetic cathinone that has been used in scientific research to explore its potential therapeutic applications. It acts as a SNDRI and has mild stimulant effects. It has several advantages for lab experiments, but also has several limitations. There are several future directions for Methylone, (+)- research, including the potential use as a treatment for depression, anxiety, and PTSD, and as a tool to study the neurobiology of addiction and drug abuse. Further research is needed to better understand the mechanism of action and long-term effects of Methylone, (+)- on the brain and body.
合成方法
Methylone, (+)- is synthesized through a series of chemical reactions involving the precursor chemicals piperonal and methylamine. The synthesis method is complex and requires specialized knowledge and equipment. The purity and quality of the final product depend on the skill of the chemist and the quality of the precursor chemicals used.
科学研究应用
Methylone, (+)- has been used in scientific research to explore its potential therapeutic applications. It has been studied for its potential use as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as a tool to study the neurobiology of addiction and drug abuse.
属性
CAS 编号 |
191916-41-3 |
|---|---|
产品名称 |
Methylone, (+)- |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
(2S)-1-(1,3-benzodioxol-5-yl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C11H13NO3/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9/h3-5,7,12H,6H2,1-2H3/t7-/m0/s1 |
InChI 键 |
VKEQBMCRQDSRET-ZETCQYMHSA-N |
手性 SMILES |
C[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)NC |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
规范 SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NC |
其他 CAS 编号 |
191916-41-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)





![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)